molecular formula C22H17F3N2O4S B6582784 2-(3-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 1030128-70-1

2-(3-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

カタログ番号: B6582784
CAS番号: 1030128-70-1
分子量: 462.4 g/mol
InChIキー: RDELVTBCJLZRPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core with a sulfonyl group (trione) and two key substituents:

  • A 3-methoxyphenyl group at position 2, contributing electron-donating properties.
  • A 3-(trifluoromethyl)benzyl group at position 4, introducing strong electron-withdrawing effects.

Benzothiadiazines are known for diverse pharmacological activities, including PDE4 inhibition, aldose reductase inhibition, and antimicrobial effects . The trifluoromethyl group enhances metabolic stability and membrane permeability, while the methoxy group may confer antioxidant properties .

特性

IUPAC Name

2-(3-methoxyphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O4S/c1-31-18-9-5-8-17(13-18)27-21(28)26(19-10-2-3-11-20(19)32(27,29)30)14-15-6-4-7-16(12-15)22(23,24)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDELVTBCJLZRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

PDE4 Inhibitors

Key Analogs :

  • Compounds 8, 13, 18 (): Feature a 3,5-di-tert-butyl-4-hydroxybenzyl group at N1. These exhibit micromolar-level PDE4 inhibition and selectivity, with compound 13 showing notable antioxidant activity .
  • Target Compound : The 3-(trifluoromethyl)benzyl group may enhance binding to PDE4’s hydrophobic pockets, while the methoxyphenyl group could modulate solubility. Direct potency comparisons are unavailable, but structural similarities suggest overlapping mechanisms .

Table 1: PDE4 Inhibitors Comparison

Compound Substituents PDE4 IC₅₀ Selectivity Antioxidant Activity
Target Compound 3-methoxyphenyl, 3-CF₃-benzyl Not reported Likely PDE4 Potential (methoxy)
Compound 13 () 3,5-di-tert-butyl-4-hydroxybenzyl Micromolar PDE4 selective Significant

Aldose Reductase Inhibitors

Key Analogs :

  • N4-Acetic acid derivatives (): Substitutions at N4 (e.g., acetic acid) yield IC₅₀ values of 0.032–0.975 μM. The acidic group is critical for binding .
  • Target Compound : Lacks the N4-acetic acid moiety, suggesting divergent targets. However, the trifluoromethyl group may improve bioavailability, a factor in diabetic complications .

Membrane Interaction and Pharmacokinetics

Molecular Dynamics Insights ():

  • Derivatives with electron-withdrawing groups (e.g., CF₃) exhibit prolonged membrane interface binding (10–70 ns) via hydrogen-bonding with lipid heads .
  • Electron-donating groups (e.g., methyl) increase water solubility but reduce membrane retention .

Table 2: Substituent Effects on Membrane Interactions

Substituent Type Example Group Membrane Affinity Solubility
Electron-withdrawing CF₃ (Target) High Moderate
Electron-donating Methoxy (Target) Moderate High

Antimicrobial and Anticancer Activity

  • Sulfamido-containing analogs (): Exhibit GI₅₀ values of 1.4–2.1 μM against leukemia and lung cancer cells. The sulfamido moiety is crucial for cytotoxicity .
  • Target Compound : The sulfonyl trione group may reduce cytotoxicity compared to sulfamido derivatives but could enhance antimicrobial effects, as seen in other benzothiadiazines .

Structure-Activity Relationship (SAR) Insights

  • Position of Substituents : N1 substitutions (e.g., 3,5-di-tert-butyl in ) favor PDE4 inhibition, while N4 modifications (e.g., acetic acid in ) target aldose reductase.
  • Electronic Effects :
    • Trifluoromethyl : Enhances lipophilicity and membrane penetration .
    • Methoxy : Balances solubility and may contribute to antioxidant activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。